molecular formula C5H11NO2S B12400090 L-Methionine-3,3,4,4-d4

L-Methionine-3,3,4,4-d4

Cat. No.: B12400090
M. Wt: 153.24 g/mol
InChI Key: FFEARJCKVFRZRR-UGKISTHKSA-N
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Description

L-methionine-d4 is a deuterated form of the essential amino acid L-methionine. This compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the L-methionine molecule. L-methionine is a sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and the production of other important molecules such as cysteine, taurine, and glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-methionine-d4 typically involves the incorporation of deuterium atoms into the L-methionine molecule. One common method is the catalytic hydrogenation of L-methionine using deuterium gas (D2) in the presence of a suitable catalyst. This process results in the replacement of hydrogen atoms with deuterium atoms, yielding L-methionine-d4 .

Industrial Production Methods

Industrial production of L-methionine-d4 can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the L-methionine molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify L-methionine-d4 .

Chemical Reactions Analysis

Types of Reactions

L-methionine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-methionine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of methionine and its metabolites.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of methionine in biological systems.

    Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and mitochondrial dysfunction.

    Industry: Utilized in the production of deuterated compounds for various industrial applications

Mechanism of Action

L-methionine-d4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    L-methionine: The non-deuterated form of L-methionine-d4.

    L-methionine-d3: A deuterated form with three deuterium atoms.

    L-methionine sulfoxide: An oxidized form of L-methionine.

Uniqueness

L-methionine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and metabolic tracing. The presence of deuterium atoms provides distinct advantages in terms of stability and detection sensitivity compared to non-deuterated forms .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

153.24 g/mol

IUPAC Name

(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2

InChI Key

FFEARJCKVFRZRR-UGKISTHKSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

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